molecular formula C12H11N3O2 B2894963 N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421514-15-9

N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2894963
CAS No.: 1421514-15-9
M. Wt: 229.239
InChI Key: PIGKEHYTZKUUNF-UHFFFAOYSA-N
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Description

N-(2-Methoxypyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position. This compound is of interest due to its structural versatility, which allows for diverse pharmacological applications. Benzamide derivatives are widely studied for their roles as enzyme inhibitors, receptor ligands, and anticancer agents.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-12-13-7-10(8-14-12)15-11(16)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGKEHYTZKUUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)benzamide typically involves the reaction of 2-methoxypyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form a benzylamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)benzamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-methoxypyrimidin-5-yl)benzamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
This compound C₁₂H₁₁N₃O₂ 229.24 Not reported Methoxypyrimidine, benzamide
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide C₂₇H₂₆N₄O₄ 470.53 118–120 Multiple methoxy groups, pyrimidine
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) C₁₆H₁₂ClF₃NO₂ 342.72 Not reported Chloro-trifluoromethyl, ethoxybenzamide
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (Compound 63) C₁₄H₁₁N₅O 265.27 Not reported Tetrazole, benzamide
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ 258.23 Not reported Hydroxy, nitro, benzamide

Key Observations :

  • Higher molecular weight analogs (e.g., 470.53 g/mol in ) often exhibit lower solubility, which may impact bioavailability .

Key Observations :

  • Carbodiimide reagents (e.g., EDC/HOBt) are commonly used for amide bond formation in benzamide derivatives .
  • The 48% yield reported for the compound in suggests moderate efficiency, typical for multi-step heterocyclic syntheses .

Key Observations :

  • Substitutions on the benzamide scaffold (e.g., tetrazole in Compound 63) significantly enhance receptor-binding affinity, as seen in its submicromolar EC₅₀ for GPR35 .

Biological Activity

N-(2-methoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group attached to a pyrimidine ring, which is known to enhance its chemical reactivity and biological activity. The presence of this functional group may improve solubility and facilitate interactions with biological targets, making it a valuable candidate for drug development .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors involved in various disease processes. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways related to cell signaling and proliferation .

Target Interactions

Research indicates that compounds with similar structures often interact with proteins involved in critical biological pathways. For instance, this compound may influence cytoskeletal proteins, which could affect cellular structure and movement .

Biological Activity

This compound has been investigated for several biological activities:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes linked to disease processes, particularly in cancer and inflammatory pathways .
  • Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further exploration in treating infections .

Table 1: Biological Activity Overview

Activity TypeDescription
Enzyme InhibitionPotential to inhibit enzymes involved in cancer progression
Antitumor ActivityPromising results in 2D cell culture assays against lung cancer cell lines
Antimicrobial ActivityInvestigated for effects against bacterial growth

Case Study: Antitumor Activity

In a study examining various benzamide derivatives, this compound exhibited notable antitumor activity against human lung cancer cell lines (A549, HCC827). The compound showed lower toxicity towards normal fibroblast cells (MRC-5), indicating potential selectivity for cancer cells .

Table 2: IC50 Values from Antitumor Studies

CompoundCell LineIC50 Value (μM)
This compoundA5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These findings highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methoxypyrimidin-5-yl)-3-methylbenzamideSimilar pyrimidine structure but different substituentsPotential anti-inflammatory properties
N-(2-pyridinyl)-2,5-dimethylbenzamideContains a pyridine instead of pyrimidineKnown for antimicrobial activity
N-(3-methoxyphenyl)-2,5-dimethylbenzamideAromatic substitution differsExhibits anti-cancer properties

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Q. What formulation strategies mitigate poor bioavailability in preclinical models?

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance solubility and prolong circulation.
  • Pharmacokinetic Testing : Compare AUC(0–24h) of free vs. encapsulated compound in murine models .

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